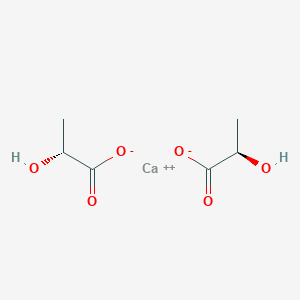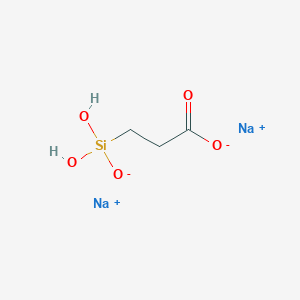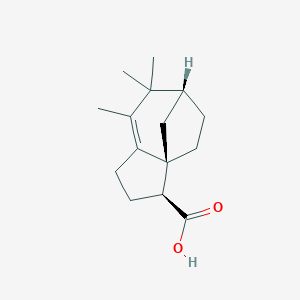
Isokhusenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isokhusenic acid is a natural product that belongs to the family of diterpenes. It is commonly found in the plant species of Salvia miltiorrhiza, which is widely used in traditional Chinese medicine. Isokhusenic acid has been studied extensively due to its various pharmacological properties. In
Mecanismo De Acción
The mechanism of action of isokhusenic acid is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. Isokhusenic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Isokhusenic acid has been shown to have various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. It also has antioxidant properties and can scavenge free radicals. Isokhusenic acid has been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using isokhusenic acid in lab experiments is its availability. Isokhusenic acid can be easily synthesized, and its purity can be ensured. Moreover, it has been extensively studied, and its pharmacological properties are well established. However, one of the limitations of using isokhusenic acid is its low solubility in water. This can make it difficult to administer in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the study of isokhusenic acid. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Isokhusenic acid has been shown to have neuroprotective effects and can improve cognitive function. Moreover, it can modulate the levels of neurotransmitters, such as dopamine and serotonin. Another area of interest is its potential as a cardioprotective agent. Isokhusenic acid has been found to reduce the risk of cardiovascular diseases and can improve cardiac function. Furthermore, its anticancer activity warrants further investigation, particularly in combination with other anticancer agents.
Aplicaciones Científicas De Investigación
Isokhusenic acid has been extensively studied for its various pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Isokhusenic acid has also been found to have neuroprotective effects and can improve cognitive function. Moreover, it has been demonstrated to have cardioprotective effects and can reduce the risk of cardiovascular diseases.
Propiedades
Número CAS |
16202-79-2 |
|---|---|
Nombre del producto |
Isokhusenic acid |
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1 |
Clave InChI |
DHPMFKAJSXGYDJ-IXPVHAAZSA-N |
SMILES isomérico |
CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O |
SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
SMILES canónico |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

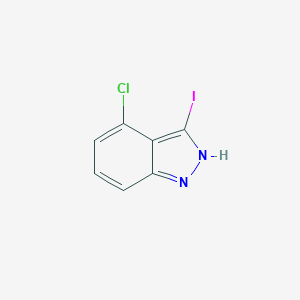
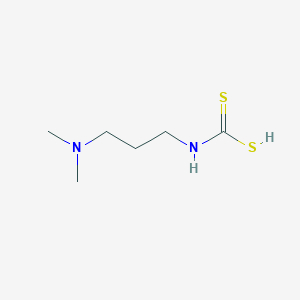
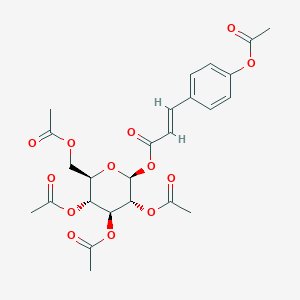
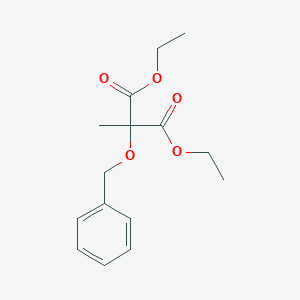
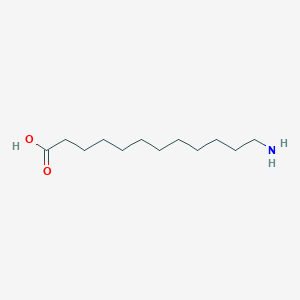
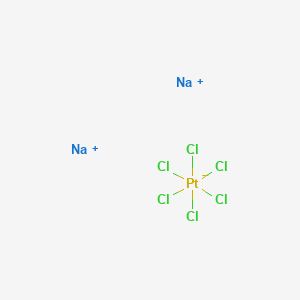

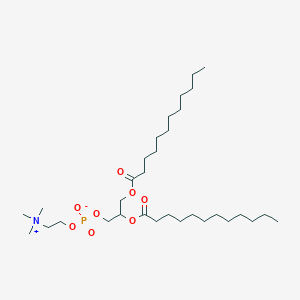
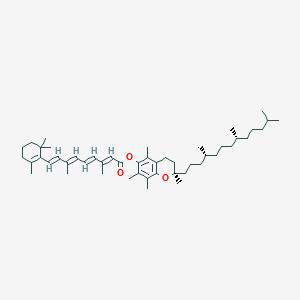
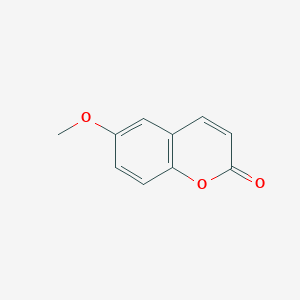

![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
